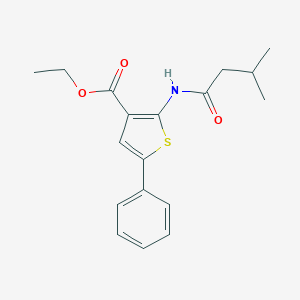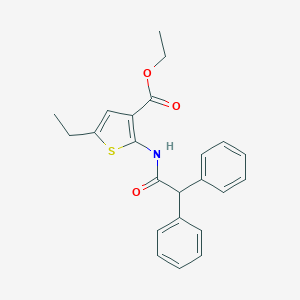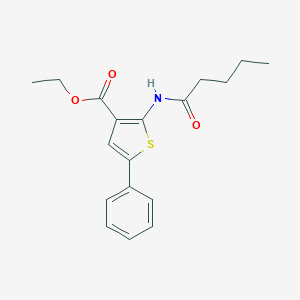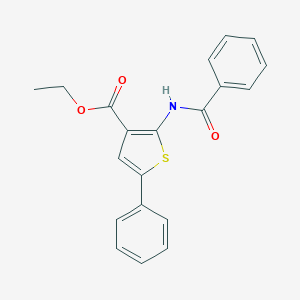![molecular formula C23H18N2O3 B376577 ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate typically involves the reaction of quinazolinylbenzoic acid with various reagents. One common method includes the reaction of quinazolinylbenzoic acid with hydrazine hydrate to form benzoylhydrazide. This intermediate can then be treated with different reagents such as 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield various quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can yield a wide range of derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate. Reaction conditions typically involve refluxing in suitable solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are various quinazoline derivatives, each with unique biological activities. For example, the reaction with hydrazine hydrate yields benzoylhydrazide, which can be further modified to produce compounds with antibacterial and antifungal properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide: Known for its anti-inflammatory and analgesic properties.
7-chloro-4-oxo-2-phenylquinazoline-3(4H-yl) substituted urea derivatives: Exhibits significant anticancer activity.
Uniqueness
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is unique due to its versatile biological activities and its potential as a precursor for synthesizing a wide range of quinazoline derivatives. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C23H18N2O3 |
|---|---|
Peso molecular |
370.4g/mol |
Nombre IUPAC |
ethyl 4-(4-oxo-2-phenylquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15H,2H2,1H3 |
Clave InChI |
OZZMDBYKWJXCRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-(4-methylphenyl)-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376494.png)


![Ethyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376502.png)
![N-(3-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376503.png)
![N-(3,4-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376508.png)
![N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376509.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376510.png)
![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376511.png)


![Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B376514.png)
![N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376515.png)

